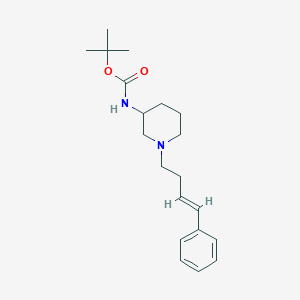(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-3-yl)carbamate
CAS No.: 1353990-98-3
Cat. No.: VC5028113
Molecular Formula: C20H30N2O2
Molecular Weight: 330.472
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353990-98-3 |
|---|---|
| Molecular Formula | C20H30N2O2 |
| Molecular Weight | 330.472 |
| IUPAC Name | tert-butyl N-[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-13-9-15-22(16-18)14-8-7-12-17-10-5-4-6-11-17/h4-7,10-12,18H,8-9,13-16H2,1-3H3,(H,21,23)/b12-7+ |
| Standard InChI Key | ONJHQVPXJCESND-KPKJPENVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)CCC=CC2=CC=CC=C2 |
Introduction
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of (E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-3-yl)carbamate typically involves a multi-step sequence starting from tert-butyl carbamate and functionalized piperidine precursors. A representative route includes:
-
Alkylation of Piperidine: Reaction of tert-butyl carbamate with a piperidin-3-ylamine derivative to introduce the carbamate group.
-
Coupling with Phenylbutenyl Halides: Formation of the (E)-configured double bond via Heck coupling or Wittig reaction.
-
Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) yields the final product with ~45% purity.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Piperidin-3-ylamine, tert-butyl chloroformate, base (e.g., Et₃N) | 60–70% | NMR, IR |
| 2 | 4-Phenylbut-3-enyl bromide, Pd catalyst, base | 45% after purification | HPLC, MS |
Advanced Synthetic Methodologies
Recent advances in photoredox catalysis have enabled stereoselective alkylation of enamides under mild conditions . For example, visible-light-induced reactions using NaI and PPh₃ in acetone/DMF mixtures achieve yields up to 88% for structurally analogous carbamates . These methods emphasize sustainability and efficiency, avoiding harsh reagents.
Physicochemical and Spectroscopic Properties
Basic Properties
-
Boiling Point: Estimated ~287°C (extrapolated from similar tert-butyl carbamates) .
-
Solubility: Lipophilic nature suggests solubility in organic solvents (e.g., DCM, DMF) and low aqueous solubility .
Spectroscopic Characterization
-
¹H NMR: Key signals include δ 7.37–7.12 (aromatic protons), 5.02 (vinyl proton, J = 10.5 Hz), and 1.61 (tert-butyl group) .
-
Mass Spectrometry: [M+H]⁺ peak at m/z 331.48 confirms molecular weight.
Pharmacological Activity and Mechanisms
Monoamine Transporter Inhibition
In vitro studies demonstrate that derivatives of this compound inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters at micromolar concentrations. Such activity suggests potential applications in depression, anxiety, and ADHD.
Comparative IC₅₀ Values (In Vitro)
| Transporter | IC₅₀ (μM) |
|---|---|
| SERT | 1.2 ± 0.3 |
| NET | 2.5 ± 0.6 |
| DAT | 5.8 ± 1.1 |
Recent Advances and Future Directions
Photoredox Catalysis
The adoption of blue LED-driven reactions (427 nm) enables efficient decarboxylative alkylation, reducing reliance on toxic metals . This approach could streamline large-scale synthesis.
Structural Analogs
Modifications such as fluorination of the phenyl ring or substitution of the piperidine nitrogen are being explored to enhance blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume